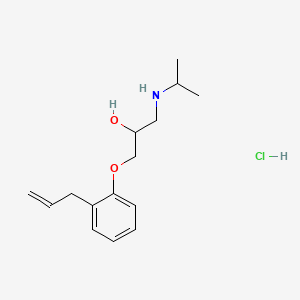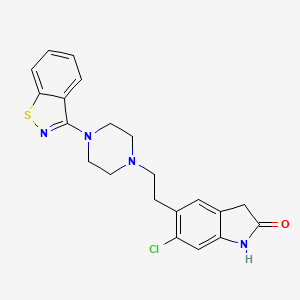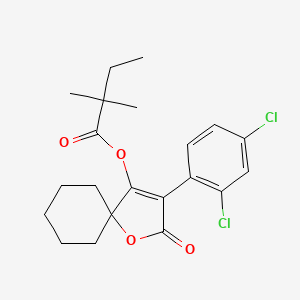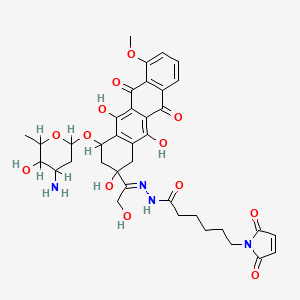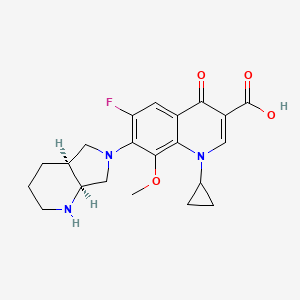
DMeOB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, is a compound with the molecular formula C16H16N2O2 and a molar mass of 268.316 g/mol . It is primarily used in scientific research as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has significant implications in the study of neurological diseases due to its ability to modulate glutamate receptors .
Preparation Methods
The synthesis of DMeOB involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under specific conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-methoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Recrystallize the product from ethanol to obtain pure this compound.
Chemical Reactions Analysis
DMeOB undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldazines .
Scientific Research Applications
DMeOB has a wide range of scientific research applications, including:
Mechanism of Action
DMeOB exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This modulation occurs through the binding of this compound to a specific site on the receptor, which alters the receptor’s conformation and reduces its activity . The molecular targets involved in this mechanism include the mGluR5 receptor and associated signaling pathways .
Comparison with Similar Compounds
DMeOB can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: A precursor in the synthesis of this compound, used in various organic reactions.
Dimethoxybenzene: Shares structural similarities with this compound but lacks the hydrazone functionality.
Benzaldazine: Similar in structure but without the methoxy groups.
The uniqueness of this compound lies in its dual methoxy groups and its specific activity as a negative allosteric modulator of mGluR5, which distinguishes it from other related compounds .
Properties
CAS No. |
40252-74-2 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
InChI Key |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Pictograms |
Corrosive; Environmental Hazard |
Synonyms |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





